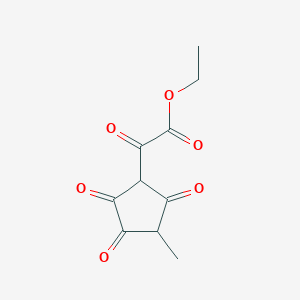
3-(acetylamino)-4-methyl-N-1-naphthylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-4-methyl-N-1-naphthylbenzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as AMN082 and is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). The mGluR7 receptor is a G-protein coupled receptor that is predominantly expressed in the central nervous system and has been implicated in a variety of physiological and pathological processes.
作用機序
AMN082 acts as a selective agonist for the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor, which is a G-protein coupled receptor that is predominantly expressed in the central nervous system. When AMN082 binds to the this compound receptor, it activates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This mechanism of action has been implicated in the anxiolytic and antidepressant effects of AMN082.
Biochemical and Physiological Effects:
AMN082 has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, AMN082 has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release may have potential therapeutic applications in the treatment of a variety of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using AMN082 in lab experiments is its selectivity for the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. This allows researchers to study the specific effects of this compound activation without the confounding effects of other receptor systems. However, one limitation of using AMN082 is its relatively low potency, which can make it difficult to achieve consistent results in some experiments.
将来の方向性
There are several potential future directions for research on AMN082 and the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. One area of interest is the potential therapeutic applications of AMN082 in the treatment of anxiety and depression. Another area of interest is the role of the this compound receptor in addiction, and the potential for AMN082 to be used in the treatment of addiction disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of AMN082 and the this compound receptor, and to identify potential side effects and limitations of its use in scientific research.
合成法
The synthesis of AMN082 involves several steps, including the reaction of 4-methyl-1-naphthylamine with acetic anhydride to form N-acetyl-4-methyl-1-naphthylamine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product, 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide. The overall yield of this synthesis is typically around 25%.
科学的研究の応用
AMN082 has been used extensively in scientific research to study the function of the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. This receptor has been implicated in a variety of physiological and pathological processes, including anxiety, depression, pain, and addiction. AMN082 has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these disorders.
特性
IUPAC Name |
3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-10-11-16(12-19(13)21-14(2)23)20(24)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAQLZBPSIVYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)
![4-methyl-N-{11-[(4-methylphenyl)sulfonyl]-8,9,10,11-tetrahydro-7H-benzo[a]carbazol-5-yl}benzenesulfonamide](/img/structure/B5017345.png)

![ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5017355.png)
![N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5017365.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5017370.png)

![11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5017374.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanone hydrobromide](/img/structure/B5017386.png)
![N,N,N'-trimethyl-N'-[3-(methylthio)propyl]-1,2-ethanediamine](/img/structure/B5017393.png)


